Potency Advantage: YO-01027 vs. DAPT in γ-Secretase Inhibition
YO-01027 demonstrates significantly higher potency against the γ-secretase complex compared to the first-generation GSI, DAPT. In cell-free assays, YO-01027 inhibits APPL cleavage with an IC50 of 2.6 nM, whereas DAPT is reported to inhibit total Aβ production in cells with an IC50 of 20 nM , . This represents an approximately 7.7-fold higher potency for YO-01027, though it is important to note the difference in assay type (cell-free vs. cellular).
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.6 nM (APPL cleavage, cell-free) |
| Comparator Or Baseline | DAPT: 20 nM (Aβ production, HEK293 cells) |
| Quantified Difference | ~7.7-fold higher potency for YO-01027 |
| Conditions | Cell-free assay (YO-01027) vs. HEK293 cellular assay (DAPT) |
Why This Matters
For applications requiring maximal inhibition of γ-secretase activity at lower compound concentrations, such as in iPSC generation or certain oncology models, YO-01027 is a more potent and reliable tool than DAPT.
